N-Lignoceroyl-DL-dihydrosphingosine is a complex sphingolipid compound characterized by a long-chain fatty acid (lignoceric acid) attached to a dihydrosphingosine backbone. Sphingolipids are vital components of cell membranes and play essential roles in cellular signaling and structural integrity. The specific structure of N-Lignoceroyl-DL-dihydrosphingosine includes a hydroxyl group at the C-2 position of the sphingosine backbone, which influences its biochemical properties and interactions within biological systems.
N-Lignoceroyl-DL-dihydrosphingosine exhibits significant biological activities, primarily related to its role in cell signaling and membrane structure. It has been shown to influence cell proliferation, apoptosis, and differentiation. The compound's long-chain fatty acid composition contributes to its ability to form lipid rafts in membranes, which are critical for signaling pathways involving growth factors and other bioactive molecules
The synthesis of N-Lignoceroyl-DL-dihydrosphingosine can be achieved through several methods:
N-Lignoceroyl-DL-dihydrosphingosine has several applications in research and potential therapeutic areas:
Studies have demonstrated that N-Lignoceroyl-DL-dihydrosphingosine interacts with various proteins and lipids within cellular membranes. These interactions can modulate signaling pathways related to inflammation, apoptosis, and cellular stress responses. Notably, its ability to influence lipid raft formation enhances its role in signal transduction processes
N-Lignoceroyl-DL-dihydrosphingosine shares structural similarities with several other sphingolipids. Here are some comparable compounds: N-Lignoceroyl-DL-dihydrosphingosine is unique due to its specific combination of a dihydrosphingosine backbone with lignoceric acid, influencing its biological activity and membrane properties distinctively compared to other sphingolipids
N-Lignoceroyl-DL-dihydrosphingosine (CAS 75196-33-7) is a saturated sphingolipid derivative with the molecular formula C₄₂H₈₅NO₃ and a molar mass of 652.13 g/mol. Its IUPAC name, N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide, reflects the stereochemistry of the dihydrosphingosine backbone and the lignoceric acid (C24:0) acyl chain. Common synonyms include: The DL designation indicates a racemic mixture of D- and L-isomers at the C2 and C3 positions of the dihydrosphingosine backbone. Unlike natural sphingolipids, which typically adopt the D-erythro configuration, this synthetic analog lacks stereochemical purity, altering its biophysical behavior. N-Lignoceroyl-DL-dihydrosphingosine mimics natural ceramides, which are central to sphingolipid metabolism. Ceramide synthases (CERS) catalyze the acylation of sphingoid bases with fatty acids like lignoceric acid (C24:0). Ceramide Synthase Specificity: Membrane Biophysics: Biosynthetic Applications: Data from Serine palmitoyltransferase represents the rate-limiting enzyme in de novo sphingolipid biosynthesis, catalyzing the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine [1] [2]. This pyridoxal 5′-phosphate dependent enzyme belongs to the α-oxoamine synthase family and functions as a heterodimer composed of SPTLC1 and SPTLC2 subunits [1] [3]. The enzyme exhibits type I topology within the endoplasmic reticulum membrane, with its catalytic site facing the cytosol [4]. The catalytic mechanism of serine palmitoyltransferase involves a sophisticated pyridoxal 5′-phosphate dependent decarboxylative condensation reaction [2] [5]. The process initiates with the formation of an internal aldimine between pyridoxal 5′-phosphate and the active lysine residue, which is subsequently displaced by an external aldimine formed between pyridoxal 5′-phosphate and the incoming L-serine substrate [6]. Binding of palmitoyl-CoA induces deprotonation of the external aldimine, followed by nucleophilic attack on the thioester to form the β-keto acid intermediate [6]. Carbon dioxide release then generates the 3-ketodihydrosphingosine product quinonoid, which undergoes reprotonation to yield the final product [6]. Kinetic analyses reveal that serine palmitoyltransferase displays relatively low affinity for its amino acid substrate, with Km values for L-serine ranging from 0.1 to 1.8 millimolar, typically around 1.2 millimolar [7] [8]. This low affinity necessitates saturating concentrations of serine for optimal enzymatic activity. The enzyme exhibits standard Michaelis-Menten kinetics with respect to L-serine, while palmitoyl-CoA demonstrates substrate inhibition at higher concentrations [7] [8]. Maximum activity occurs at palmitoyl-CoA concentrations of approximately 0.05 to 0.1 millimolar, with higher concentrations reducing enzymatic efficiency [7] [8]. The phosphate group of pyridoxal 5′-phosphate plays a crucial catalytic role beyond cofactor binding [9]. Structural studies demonstrate that the 5′-phosphate forms a critical hydrogen bond with the hydroxyl group of the L-serine substrate, contributing significantly to substrate specificity and optimal catalytic efficiency [9]. This interaction helps distinguish L-serine from other amino acids such as L-alanine or glycine, which would generate potentially toxic deoxy-sphingolipid products [9]. The 3-ketodihydrosphingosine product formed by serine palmitoyltransferase serves as the immediate precursor for dihydrosphingosine formation through reduction by 3-ketodihydrosphingosine reductase [10] [11]. This two-step process establishes the sphingoid base backbone essential for subsequent N-acylation reactions leading to ceramide formation. The incorporation of lignoceric acid into dihydrosphingosine occurs through the action of ceramide synthases, a family of six mammalian enzymes that catalyze the N-acylation of sphingoid bases with fatty acyl-CoA substrates [12]. Among these enzymes, ceramide synthase 2 and ceramide synthase 4 demonstrate the greatest capacity for utilizing lignoceroyl-CoA as a substrate for very long chain ceramide synthesis [12] [13]. Ceramide synthase 2 represents the primary enzyme responsible for lignoceric acid incorporation, exhibiting strong preference for very long chain acyl-CoA substrates ranging from C20 to C26 [12]. This enzyme shows ubiquitous tissue distribution with particularly high expression in kidney and liver [12] [14]. Functional studies demonstrate that ceramide synthase 2 effectively synthesizes C22, C24, and C26 ceramides, with lignoceroyl-CoA serving as an optimal substrate [13]. The enzyme displays a Km value of 4.8 micromolar for dihydrosphingosine, indicating moderate affinity for the sphingoid base substrate [12]. Ceramide synthase 4 also contributes to lignoceric acid incorporation, though with more limited efficiency compared to ceramide synthase 2 [12]. This enzyme primarily synthesizes C18 and C20 ceramides but retains some capacity for C22 and C24 acyl-CoA utilization [12]. Ceramide synthase 4 exhibits a Km value of 1.8 micromolar for dihydrosphingosine and demonstrates tissue-specific expression in skin, leukocytes, and liver [12]. Recent structural and biochemical studies reveal that ceramide synthases employ a ping-pong reaction mechanism involving formation of a covalent acyl-enzyme intermediate [15] [16] [17]. The process initiates with nucleophilic attack by a conserved histidine residue on the acyl-CoA thioester, forming a stable acyl-imidazole intermediate [16] [17]. This intermediate subsequently reacts with the sphingoid base substrate to yield the final ceramide product and regenerate the free enzyme [16] [17]. The active site architecture of ceramide synthases demonstrates remarkable substrate specificity determinants. Studies using chimeric proteins and site-directed mutagenesis identify an 11-residue loop region between the last two transmembrane domains as critical for acyl-CoA chain length specificity [18]. Substitutions within this region can alter enzyme specificity, with longer, more flexible loops permitting accommodation of longer acyl-CoA substrates such as lignoceroyl-CoA [18]. Acyl-CoA binding protein plays a crucial regulatory role in very long chain ceramide synthesis by facilitating substrate delivery to ceramide synthases [19]. This protein demonstrates particular importance for ceramide synthase 2 and ceramide synthase 3 activities, increasing ceramide synthase 2 activity by more than 2-fold and ceramide synthase 3 activity by 7-fold [19]. Acyl-CoA binding protein specifically binds very long chain acyl-CoA esters, which is required for its stimulatory effect on ceramide synthase activity [19]. The interaction between acyl-CoA binding protein and ceramide synthases may facilitate formation of functional complexes that promote coordinated synthesis of very long chain ceramides [19]. The six mammalian ceramide synthase isoforms exhibit distinct kinetic properties and substrate specificities that determine their contributions to N-lignoceroyl-DL-dihydrosphingosine formation [12]. Detailed kinetic analyses reveal significant differences in both acyl-CoA preferences and sphingoid base affinities among the various isoforms. Ceramide synthase 1 demonstrates exclusive specificity for C18 acyl-CoA substrates, with stearoyl-CoA serving as the preferred substrate [12]. This enzyme exhibits a Km value of 2.5 micromolar for dihydrosphingosine and shows highest expression in brain, skeletal muscle, and testis [12] [14]. Ceramide synthase 1 plays no role in lignoceric acid incorporation due to its restricted acyl-CoA specificity. Ceramide synthase 2 represents the most significant contributor to lignoceric acid incorporation, demonstrating broad specificity for very long chain acyl-CoAs including C20, C22, C24, and C26 substrates [12] [13]. Kinetic studies reveal a Km value of 4.8 micromolar for dihydrosphingosine, representing the highest value among the ceramide synthase family [12]. Despite this relatively low affinity, the enzyme compensates through high expression levels and optimal positioning within the endoplasmic reticulum for substrate access. Ceramide synthase 2 shows ubiquitous tissue distribution with particularly high expression in liver, where it constitutes approximately 96% of total ceramide synthase expression [14]. Ceramide synthase 3 exhibits intermediate capacity for lignoceric acid utilization, with substrate specificity spanning C18 to C24 acyl-CoAs [12]. This enzyme demonstrates the highest affinity for dihydrosphingosine among the family members, with a Km value of 1.7 micromolar [12]. Ceramide synthase 3 shows tissue-restricted expression primarily in skin and testis, with particularly high levels in keratinocytes [12] [14]. Ceramide synthase 4 contributes secondarily to lignoceric acid incorporation, though its primary specificity targets C18 and C20 acyl-CoAs [12]. The enzyme exhibits a Km value of 1.8 micromolar for dihydrosphingosine and demonstrates expression in skin, leukocytes, and liver [12]. Recent studies suggest that ceramide synthase 4 may accept C24:1-CoA under specific conditions, potentially contributing to monounsaturated very long chain ceramide synthesis [18]. Ceramide synthases 5 and 6 show no significant contribution to lignoceric acid incorporation due to their specificity for shorter chain acyl-CoAs [12]. Ceramide synthase 5 preferentially utilizes C14 and C16 acyl-CoAs, while ceramide synthase 6 demonstrates similar specificity with additional capacity for C18 substrates [12]. Both enzymes exhibit Km values of 1.8 and 2.0 micromolar for dihydrosphingosine, respectively [12]. The stereospecificity of ceramide synthases toward sphingoid bases represents an important kinetic consideration for N-lignoceroyl-DL-dihydrosphingosine formation [12]. Natural sphingolipids contain D-erythro (2S,3R) configured sphingoid bases, which serve as optimal substrates for ceramide synthase reactions [12]. Synthetic threo-sphingoid bases can also serve as substrates, though with reduced efficiency compared to erythro bases [12]. The DL designation in N-lignoceroyl-DL-dihydrosphingosine indicates racemic mixture formation, suggesting that both stereoisomers can be processed by ceramide synthases, though potentially at different rates. Tissue-specific expression patterns of ceramide synthase isoforms significantly influence the kinetics of lignoceric acid incorporation in different organs [14] [20]. Brain tissue demonstrates predominant ceramide synthase 1 expression, resulting in minimal lignoceric acid incorporation [14]. Liver shows overwhelming ceramide synthase 2 expression, creating optimal conditions for very long chain ceramide synthesis including N-lignoceroyl derivatives [14]. Kidney exhibits mixed ceramide synthase 2 and ceramide synthase 3 expression, providing moderate capacity for lignoceric acid utilization [14]. Liquid chromatography-mass spectrometry represents the gold standard for sphingolipid analysis due to its exceptional sensitivity and specificity [1]. For N-Lignoceroyl-DL-dihydrosphingosine, electrospray ionization in positive mode generates a protonated molecular ion at m/z 653.1, while negative mode produces a deprotonated species at m/z 651.1 [1] [2]. The compound exhibits characteristic fragmentation patterns that facilitate structural elucidation and quantitative analysis. In positive ion mode, the most prominent fragmentation pathway involves the loss of the fatty acid moiety, yielding a dihydrosphingosine fragment ion at m/z 284.3 [3]. This fragment ion is diagnostic for the dihydrosphingosine backbone and serves as a key identifier for this sphingolipid class. The formation of this fragment occurs through cleavage of the amide bond under collision-induced dissociation conditions [2]. Negative ion mode fragmentation primarily produces fatty acid carboxylate anions, with the lignoceric acid fragment appearing at m/z 366.3 [4]. This fragmentation pattern is initiated by cleavage of the carbon-carbon bond adjacent to the amide linkage, followed by hydrogen rearrangement to form the carboxylate anion [4]. The neutral loss of water (18 Da) from the molecular ion is also commonly observed in both ionization modes, reflecting the presence of hydroxyl groups in the dihydrosphingosine backbone [3]. The chromatographic separation of N-Lignoceroyl-DL-dihydrosphingosine is typically achieved using reversed-phase liquid chromatography with C18 or C8 stationary phases [5]. The long-chain lignoceric acid (24:0) component imparts significant hydrophobic character to the molecule, resulting in extended retention times of 18-22 minutes under standard gradient conditions [6]. Mobile phase systems commonly employ aqueous formic acid (0.1%) as the aqueous component (Mobile Phase A) and acetonitrile with formic acid (0.1%) as the organic modifier (Mobile Phase B) [1]. The formic acid additive serves multiple functions: it enhances electrospray ionization efficiency, improves peak shape, and provides consistent protonation of the amino group in the dihydrosphingosine backbone. For quantitative applications, multiple reaction monitoring (MRM) provides superior selectivity and sensitivity compared to full-scan acquisition modes [7]. The primary MRM transition for N-Lignoceroyl-DL-dihydrosphingosine utilizes the precursor ion at m/z 653.1 and the product ion at m/z 284.3, with optimized collision energies typically ranging from 25-35 eV [8]. The linear dynamic range for this compound extends over three orders of magnitude, with detection limits in the low femtomole range [1]. Internal standard-based quantitation using deuterated analogs or structurally similar compounds ensures accurate and precise measurements across diverse biological matrices [8]. Thin-layer chromatography provides a cost-effective and rapid method for the separation and analysis of N-Lignoceroyl-DL-dihydrosphingosine, particularly for the resolution of racemic mixtures [9]. Silica gel plates serve as the standard stationary phase, with the highly polar surface providing effective interaction sites for the polar head group of the sphingolipid while allowing separation based on subtle structural differences [10]. The separation of racemic N-Lignoceroyl-DL-dihydrosphingosine requires careful optimization of both stationary and mobile phase conditions. Standard silica gel plates (particle size 5-10 μm) provide adequate resolution for most applications, though high-performance thin-layer chromatography (HPTLC) plates offer superior resolution and sensitivity for demanding separations [11]. Several mobile phase systems have been developed for the effective separation of N-Lignoceroyl-DL-dihydrosphingosine enantiomers. The chloroform:methanol:acetic acid system (95:5:0.5, v/v/v) provides good baseline separation with Rf values ranging from 0.45-0.52 [9]. This system offers reproducible results and is suitable for routine analytical applications. For enhanced resolution of enantiomers, the diethyl ether:methanol:acetic acid system (90:1:1, v/v/v) demonstrates excellent separation quality with Rf values between 0.38-0.44 [10]. The reduced polarity of diethyl ether compared to chloroform allows for finer discrimination between the enantiomers, resulting in improved resolution and cleaner separation profiles. A more complex mobile phase system consisting of chloroform:methanol:acetone:acetic acid:water (10:2:4:2:1, v/v/v/v/v) provides very good separation quality with Rf values of 0.41-0.48 [12]. This system is particularly effective for complex mixtures containing multiple sphingolipid species and offers excellent reproducibility across different plate lots. Detection of N-Lignoceroyl-DL-dihydrosphingosine on TLC plates requires specialized visualization techniques due to the compound's lack of chromophores. Primuline spray reagent (5 mg in 100 mL acetone/water, 80:20 v/v) provides fluorescent detection under 340 nm ultraviolet light, with compounds appearing as bright yellow spots against a clear background [10]. Iodine vapor detection offers a universal method for lipid visualization, with compounds appearing as brown spots that gradually fade upon exposure to air [9]. For permanent documentation, copper acetate charring provides stable visualization of all lipid components, though this method is destructive and prevents compound recovery [12]. Borate-impregnated silica gel plates represent a specialized approach for enantiomer separation, providing excellent resolution with Rf values of 0.51-0.58 [13]. The borate ions form reversible complexes with the hydroxyl groups in the dihydrosphingosine backbone, creating differential migration rates for the enantiomers and enabling their effective separation. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for N-Lignoceroyl-DL-dihydrosphingosine, enabling complete assignment of all proton and carbon environments [15]. The proton NMR spectrum reveals characteristic signals that confirm the presence of both the dihydrosphingosine backbone and the lignoceric acid moiety. The most diagnostic signal appears at δ 7.20 ppm as a doublet with coupling constant J = 8.2 Hz, corresponding to the amide proton [15]. This signal is readily exchangeable with deuterium oxide, confirming its identity as the NH group linking the fatty acid to the sphingosine backbone. The downfield chemical shift reflects the deshielding effect of the adjacent carbonyl group. The dihydrosphingosine backbone exhibits characteristic multipicity patterns in the δ 3.85-4.35 ppm region [16]. The H-1 protons (CH2OH) appear as a multiplet at δ 3.85-3.92 ppm, while the H-2 proton (CHNH) resonates at δ 4.05-4.12 ppm as a complex multiplet reflecting coupling to both the NH group and adjacent methylene protons [17]. The H-3 proton (CHOH) appears further downfield at δ 4.28-4.35 ppm due to the deshielding effect of the hydroxyl group [15]. The extensive methylene chain of the lignoceric acid moiety produces a characteristic envelope centered at δ 1.25-1.30 ppm [18]. The H-2' protons adjacent to the carbonyl group are deshielded and appear as a triplet at δ 2.35 ppm (J = 7.4 Hz) [16]. Terminal methyl groups of both the dihydrosphingosine backbone and lignoceric acid chain appear as identical triplets at δ 0.88 ppm (J = 6.9 Hz) [15]. Carbon-13 NMR spectroscopy provides complementary structural information, with the carbonyl carbon of the amide linkage appearing as a characteristic signal at δ 173.2 ppm [16]. The C-1 carbon (CH2OH) resonates at δ 61.2 ppm, while the C-2 carbon (CHNH) appears at δ 54.8 ppm [17]. The C-3 carbon bearing the hydroxyl group is observed at δ 72.4 ppm, reflecting the deshielding effect of the oxygen atom [15]. The extensive aliphatic chain carbons produce signals throughout the δ 22.7-34.1 ppm region, with the C-2' carbon (adjacent to the carbonyl) appearing at δ 36.4 ppm [16]. Terminal methyl carbons resonate at δ 14.1 ppm, providing confirmation of the fully saturated nature of both alkyl chains [15]. Two-dimensional NMR experiments provide crucial connectivity information for complete structural assignment. Correlation spectroscopy (COSY) reveals proton-proton coupling patterns throughout the molecule, confirming the connectivity of the dihydrosphingosine backbone and identifying the attachment point of the lignoceric acid chain [17]. Heteronuclear single quantum coherence (HSQC) experiments establish direct proton-carbon connectivities, enabling unambiguous assignment of all carbon signals and confirming the molecular framework [16]. Total correlation spectroscopy (TOCSY) with appropriate mixing times reveals extended spin systems, providing additional confirmation of the structural assignments [15]. Nuclear Overhauser enhancement spectroscopy (NOESY) can provide valuable information about the three-dimensional conformation of the molecule, particularly regarding the orientation of the fatty acid chain relative to the sphingosine backbone [17]. These experiments are particularly valuable for studying the conformational preferences of the molecule in different solvents or under various conditions. Advanced NMR techniques reveal important conformational features of N-Lignoceroyl-DL-dihydrosphingosine. The dihydrosphingosine backbone adopts a specific conformation that is stabilized by intramolecular hydrogen bonding networks [15]. The amide proton participates in hydrogen bonding with the hydroxyl groups on carbons 1 and 3, creating a rigid conformational framework [17]. The absence of the 4,5-double bond in the dihydrosphingosine backbone, compared to natural sphingosine, results in increased conformational flexibility and altered hydrogen bonding patterns [15]. This structural difference has significant implications for the biological activity and membrane interactions of the compound.Compound Name Structure Characteristics Unique Features Dihydrosphingosine Backbone similar but lacks acyl chain Basic structure without long-chain fatty acid Lignoceric Acid Long-chain fatty acid Serves as the acyl chain component Ceramide Contains a sphingoid base with an acyl chain Important for cell signaling; varies by acyl chain Phytosphingosine Similar backbone but different acyl chains Found predominantly in plants Table 1: Key Chemical Properties
Property Value Source Molecular Formula C₄₂H₈₅NO₃ Molar Mass 652.13 g/mol Boiling Point (predicted) 750.3 ± 50.0 °C Density (predicted) 0.901 ± 0.06 g/cm³ Storage Conditions −20°C Stereochemical Configuration and Racemic Properties
Key Stereochemical Features:
Role in Sphingolipid Biosynthesis and Metabolic Pathways
Metabolic Significance:
Table 2: Enzyme Specificity for Acyl-CoA Substrates
Ceramide Synthase Preferred Acyl-CoA Role in C24:0 Incorporation CERS2 C22–C24 Primary enzyme for VLCFA CERS1 C18 Minor role in C24:0 synthesis CERS3 C26 Specialized for ultra-long chains Serine Palmitoyltransferase (SPT) Catalyzed Formation of Dihydrosphingosine Backbone
N-Acylation Mechanisms: Lignoceric Acid Incorporation via Ceramide Synthases (CerS)
Kinetic and Substrate Specificity of CerS Isoforms for Dihydrosphingosine Derivatives
Electrospray Ionization and Fragmentation Patterns
Chromatographic Separation Parameters
Multiple Reaction Monitoring for Quantitative Analysis
Parameter Value Reference Molecular Ion [M+H]+ m/z 653.1 [1] Molecular Ion [M-H]- m/z 651.1 [2] Major Fragment Ion (Positive) m/z 284.3 (dihydrosphingosine) [3] Major Fragment Ion (Negative) m/z 366.3 (lignoceric acid) [4] Retention Time (C18) 18-22 min [6] Mobile Phase A Water + 0.1% formic acid [1] Mobile Phase B Acetonitrile + 0.1% formic acid [1] Column Type Reversed-phase C18 [5] Detection Mode Multiple Reaction Monitoring (MRM) [7] Collision Energy 25-35 eV [8] Thin-Layer Chromatography (TLC) for Separation of Racemic Mixtures
Stationary Phase Selection and Optimization
Mobile Phase Systems for Enantiomer Separation
Specialized Detection Methods
Solvent System Ratio (v/v) Rf Value Separation Quality Reference Chloroform:methanol:acetic acid 95:5:0.5 0.45-0.52 Good [9] Diethyl ether:methanol:acetic acid 90:1:1 0.38-0.44 Excellent [10] Chloroform:methanol:acetone:acetic acid:water 10:2:4:2:1 0.41-0.48 Very good [12] Chloroform:methanol:water 5:5:1 0.32-0.39 Moderate [14] Borate-impregnated silica gel Special preparation 0.51-0.58 Excellent for enantiomers [13] Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton NMR Spectroscopic Analysis
Carbon-13 NMR Structural Confirmation
Two-Dimensional NMR Techniques
Position 1H NMR (δ ppm) 13C NMR (δ ppm) Reference NH (amide) 7.20 (d, J = 8.2 Hz) - [15] H-1 (CH2OH) 3.85-3.92 (m) 61.2 [16] H-2 (CHNH) 4.05-4.12 (m) 54.8 [17] H-3 (CHOH) 4.28-4.35 (m) 72.4 [15] H-4 to H-17 (CH2)n 1.25-1.30 (m) 22.7-34.1 [18] H-18 (CH3) 0.88 (t, J = 6.9 Hz) 14.1 [15] H-2' (CO-CH2) 2.35 (t, J = 7.4 Hz) 36.4 [16] H-3' to H-23' (CH2)n 1.25-1.30 (m) 22.7-34.1 [18] H-24' (CH3) 0.88 (t, J = 6.9 Hz) 14.1 [15] Conformational Analysis and Hydrogen Bonding
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